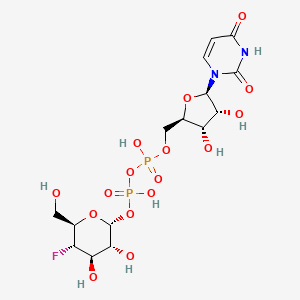![molecular formula C14H9N7 B13857837 4'-(Diazidomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13857837.png)
4'-(Diazidomethyl)-[1,1'-biphenyl]-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(Diazidomethyl)-[1,1’-biphenyl]-2-carbonitrile is an organic compound that features a biphenyl core with diazidomethyl and carbonitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Diazidomethyl)-[1,1’-biphenyl]-2-carbonitrile typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Diazidomethyl Group: The diazidomethyl group can be introduced via a diazotization reaction followed by azidation. This involves the conversion of a methyl group to a diazidomethyl group using sodium nitrite and azide salts under acidic conditions.
Addition of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile precursor.
Industrial Production Methods
Industrial production methods for 4’-(Diazidomethyl)-[1,1’-biphenyl]-2-carbonitrile would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4’-(Diazidomethyl)-[1,1’-biphenyl]-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The diazidomethyl group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The azide groups can participate in click chemistry reactions to form triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Copper(I) catalysts are often used in click chemistry reactions involving azides.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Triazole derivatives.
Scientific Research Applications
4’-(Diazidomethyl)-[1,1’-biphenyl]-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Investigated for use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4’-(Diazidomethyl)-[1,1’-biphenyl]-2-carbonitrile involves its functional groups:
Diazidomethyl Group: Can undergo click chemistry reactions, forming stable triazole linkages.
Carbonitrile Group: Can participate in nucleophilic addition reactions, forming various derivatives. These reactions enable the compound to interact with a variety of molecular targets and pathways, making it versatile for different applications.
Comparison with Similar Compounds
Similar Compounds
4’-Octyloxy-4-biphenylcarbonitrile: A liquid crystal compound used in optical electronics.
4’-Pentyl-4-biphenylcarbonitrile: Another liquid crystal with similar structural features.
Uniqueness
4’-(Diazidomethyl)-[1,1’-biphenyl]-2-carbonitrile is unique due to its combination of diazidomethyl and carbonitrile groups, which provide distinct reactivity and potential for diverse applications compared to other biphenyl derivatives.
Properties
Molecular Formula |
C14H9N7 |
|---|---|
Molecular Weight |
275.27 g/mol |
IUPAC Name |
2-[4-(diazidomethyl)phenyl]benzonitrile |
InChI |
InChI=1S/C14H9N7/c15-9-12-3-1-2-4-13(12)10-5-7-11(8-6-10)14(18-20-16)19-21-17/h1-8,14H |
InChI Key |
SJVPTXUCMPCEGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C(N=[N+]=[N-])N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13857755.png)


![tert-butyl [4-(1H-1,2,4-triazol-1-yl)phenyl]carbamate](/img/structure/B13857762.png)







![(6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl methanesulfonate (Mixture of diastereomers)](/img/structure/B13857822.png)
![5-[(3-chlorophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13857829.png)
